An In-depth Technical Guide to 4-(Trifluoromethoxy)indoline-2,3-dione: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-(Trifluoromethoxy)indoline-2,3-dione: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Isatin Core and the Impact of Trifluoromethoxy Substitution
Isatin (1H-indole-2,3-dione) is a heterocyclic compound of significant interest in the field of medicinal chemistry. First isolated in 1841 as a product of the oxidation of indigo dye, isatin and its derivatives have since been identified in various natural sources and recognized for their broad spectrum of biological activities.[1][2] The isatin scaffold is considered a "privileged" structure in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. This versatility stems from its unique chemical architecture: a fused indole ring system featuring a dicarbonyl moiety at positions 2 and 3, and a reactive lactam nitrogen at position 1.[1] These reactive sites allow for extensive chemical modifications, leading to a diverse library of compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[3][4]
This guide focuses on a specific and promising derivative: 4-(Trifluoromethoxy)indoline-2,3-dione . The introduction of a trifluoromethoxy (-OCF₃) group at the 4-position of the isatin ring is a strategic modification. The trifluoromethoxy group is a powerful modulator of physicochemical properties in drug design. It is highly lipophilic, which can enhance membrane permeability and bioavailability, and it is a strong electron-withdrawing group, which can influence the electronic environment of the entire molecule, thereby affecting its reactivity and biological interactions.[5] This strategic functionalization makes 4-(trifluoromethoxy)indoline-2,3-dione a compound of considerable interest for the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(Trifluoromethoxy)indoline-2,3-dione consists of an indoline-2,3-dione core with a trifluoromethoxy group attached to the 4-position of the benzene ring.
Structure:
Physicochemical Properties:
While specific experimental data for 4-(trifluoromethoxy)indoline-2,3-dione is not extensively published, we can infer its properties based on the known characteristics of isatin and the influence of the trifluoromethoxy group. The properties of the closely related 5-(trifluoromethoxy)indoline-2,3-dione are also provided for comparison.
| Property | Predicted/Inferred Value for 4-(Trifluoromethoxy)indoline-2,3-dione | 5-(Trifluoromethoxy)indoline-2,3-dione[6] |
| Molecular Formula | C₉H₄F₃NO₃ | C₉H₄F₃NO₃ |
| Molecular Weight | 231.13 g/mol | 231.13 g/mol |
| Appearance | Expected to be a crystalline powder, likely orange-red in color. | Crystal - Powder |
| Melting Point | Not available. Expected to be a relatively high melting solid. | Not specified |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and acetone. | Soluble in organic solvents. |
| Lipophilicity (logP) | Predicted to be higher than unsubstituted isatin due to the -OCF₃ group. | Not specified |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | Keep in dark place, sealed in dry, room temperature. |
Synthesis of 4-(Trifluoromethoxy)indoline-2,3-dione
The most common and adaptable method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis .[1][2][7][8][9][10][11][12] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin core.
Step 1: Synthesis of the Precursor, 4-(Trifluoromethoxy)aniline
The starting material for the synthesis of 4-(trifluoromethoxy)indoline-2,3-dione is 4-(trifluoromethoxy)aniline. This aniline derivative can be synthesized through several methods, with a common approach being the reduction of the corresponding nitro compound, 1-nitro-4-(trifluoromethoxy)benzene.[5]
Step 2: Sandmeyer Synthesis of 4-(Trifluoromethoxy)indoline-2,3-dione
The Sandmeyer synthesis involves the reaction of 4-(trifluoromethoxy)aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form N-[4-(trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide (the isonitrosoacetanilide intermediate). This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield 4-(trifluoromethoxy)indoline-2,3-dione.[8][9][11][12]
Experimental Protocol: Sandmeyer Synthesis
Materials:
-
4-(Trifluoromethoxy)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Deionized water
-
Ethanol
Procedure:
-
Formation of the Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve sodium sulfate in water and add 4-(trifluoromethoxy)aniline and hydrochloric acid.
-
To this solution, add a solution of chloral hydrate in water.
-
Finally, add a solution of hydroxylamine hydrochloride in water.
-
Heat the reaction mixture under reflux for a specified time until the reaction is complete (monitored by TLC).
-
Cool the mixture and filter the precipitated isonitrosoacetanilide. Wash the solid with water and dry.
-
-
Cyclization to 4-(Trifluoromethoxy)indoline-2,3-dione:
-
Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range.
-
After the addition is complete, continue heating for a short period.
-
Pour the reaction mixture onto crushed ice.
-
The precipitated 4-(trifluoromethoxy)indoline-2,3-dione is collected by filtration, washed thoroughly with water until neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Caption: Workflow of the Sandmeyer synthesis for 4-(Trifluoromethoxy)indoline-2,3-dione.
Spectroscopic Characterization
The structure of the synthesized 4-(trifluoromethoxy)indoline-2,3-dione can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the lactam (around 3300-3100 cm⁻¹), two distinct C=O stretching vibrations for the ketone and lactam carbonyl groups (in the range of 1750-1680 cm⁻¹), and C-F stretching vibrations associated with the trifluoromethoxy group (typically in the 1300-1100 cm⁻¹ region).[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being indicative of the 4-substitution. A broad singlet for the N-H proton will also be present.
-
¹³C NMR: The spectrum will display signals for the two carbonyl carbons, the aromatic carbons, and the carbon of the trifluoromethoxy group (as a quartet due to coupling with fluorine).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group is expected.[15]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (231.13 g/mol ).
Chemical Reactivity and Derivatization
The isatin scaffold is highly amenable to chemical modifications at three primary sites: the C3-carbonyl group, the N1-lactam proton, and the aromatic ring.[16]
-
Reactions at the C3-Carbonyl Group: The C3-keto group is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines.[17][18]
Experimental Protocol: Schiff Base Formation
Materials:
-
4-(Trifluoromethoxy)indoline-2,3-dione
-
A primary amine (e.g., a substituted aniline)
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 4-(trifluoromethoxy)indoline-2,3-dione and the primary amine in ethanol or methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed for further purification.[17]
-
Reactions at the N1-Position: The lactam proton can be readily deprotonated with a base, followed by reaction with an electrophile, such as an alkyl halide, to yield N-alkylated isatins .[17]
Experimental Protocol: N-Alkylation
Materials:
-
4-(Trifluoromethoxy)indoline-2,3-dione
-
An alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., DMF)
Procedure:
-
Dissolve 4-(trifluoromethoxy)indoline-2,3-dione in anhydrous DMF.
-
Add an excess of potassium carbonate and stir the mixture at room temperature.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, pour the mixture into ice water.
-
The N-alkylated product, which is often a solid, can be collected by filtration, washed with water, and dried.[17]
Caption: Key derivatization pathways for 4-(Trifluoromethoxy)indoline-2,3-dione.
Applications in Drug Discovery and Chemical Biology
The strategic placement of the trifluoromethoxy group on the isatin scaffold makes 4-(trifluoromethoxy)indoline-2,3-dione a highly attractive candidate for drug discovery programs, particularly in the areas of oncology and inflammatory diseases.
Anticancer Potential
Isatin derivatives have demonstrated potent anticancer activity through various mechanisms of action.[16]
-
Kinase Inhibition: Many isatin analogs act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[19] Key targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are involved in tumor growth, proliferation, and angiogenesis.[20][21][22][23]
-
Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[20]
-
-
Caspase Activation: The dicarbonyl functionality of the isatin core is crucial for its ability to activate caspases, a family of proteases that execute the apoptotic program (programmed cell death).[16][24][25][26] The electrophilic C3-carbonyl carbon can interact with the cysteine residue in the active site of caspases, leading to their activation and subsequent apoptosis in cancer cells.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and isatin derivatives have emerged as promising anti-inflammatory agents.[3][4]
-
Inhibition of Pro-inflammatory Mediators: Isatin derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][4][27][28][29][30][31]
-
Modulation of Inflammatory Enzymes: They can also modulate the activity of enzymes involved in the inflammatory cascade, such as Cyclooxygenases (COX) and Lipoxygenases (LOX).[4][32]
-
Suppression of NF-κB Signaling: The NF-κB (Nuclear Factor kappa B) signaling pathway is a central regulator of inflammation. Isatin derivatives can suppress the activation of this pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[3][4][28]
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